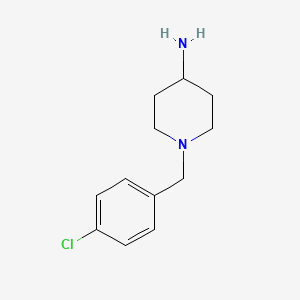

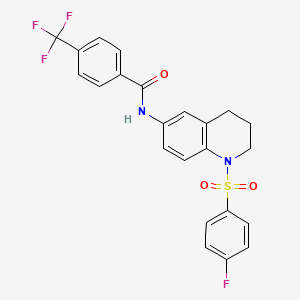

N-(4-アミノ-2-((2-((4-クロロフェニル)アミノ)-2-オキソエチル)チオ)-6-オキソ-1,6-ジヒドロピリミジン-5-イル)-3,4-ジフルオロベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Comprehensive Analysis of N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

The compound is a complex molecule that appears to be related to various bioactive compounds with potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can give insights into the properties and activities of the compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include condensation, chlorination, and displacement reactions. For instance, the synthesis of a related compound with antiproliferative activity involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and condensation with ethane-1,2-diamine . This suggests that the synthesis of the compound may also involve similar steps and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and compared with density functional theory (DFT) calculations. For example, a compound with a thienopyrimidin moiety was found to belong to the tetragonal system with specific space group parameters . This indicates that the compound may also exhibit a well-defined crystalline structure, which could be analyzed using similar methods.

Chemical Reactions Analysis

Compounds with similar functional groups have been reported to undergo nucleophilic substitution reactions and reductions. For instance, N-chloro-N'-arylbenzamidines react with 1,1-diaminoethenes to yield chloroimidazoles, which can further undergo nucleophilic substitution reactions . Additionally, the reductive chemistry of nitrobenzamides has been studied, showing that reduction can lead to the formation of amino derivatives with increased cytotoxicity . These findings suggest that the compound may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical properties such as density and refractive index of related compounds have been measured, showing linear concentration dependence . The molar refractivity and polarizability of these compounds have also been calculated, indicating that they may exhibit strong polarizability effects with increasing concentration . These properties are crucial for understanding the interaction of the compound with biological systems and could be relevant for the compound .

Relevant Case Studies

Case studies involving related compounds have demonstrated significant biological activities. For example, a compound with a thienopyrimidin moiety exhibited marked antiproliferative activity against various human cancer cell lines . Another study reported the synthesis of a compound with good herbicidal activity . These case studies suggest that the compound may also have potential biological or agricultural applications, warranting further investigation.

科学的研究の応用

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-chlorophenylamino)-2-oxoacetate. This intermediate is then reacted with thiourea to form ethyl 2-(4-chlorophenylamino)-2-oxoethylthiocarbamate. The thiocarbamate is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with 3,4-difluoroaniline to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-difluoroaniline" ], "Reaction": [ "4-chloroaniline + ethyl 2-bromoacetate -> ethyl 2-(4-chlorophenylamino)-2-oxoacetate", "ethyl 2-(4-chlorophenylamino)-2-oxoacetate + thiourea -> ethyl 2-(4-chlorophenylamino)-2-oxoethylthiocarbamate", "ethyl 2-(4-chlorophenylamino)-2-oxoethylthiocarbamate + H2O -> ethyl 2-(4-chlorophenylamino)-2-oxoethylcarboxylic acid + NH3", "ethyl 2-(4-chlorophenylamino)-2-oxoethylcarboxylic acid + 3,4-difluoroaniline -> N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" ] } | |

CAS番号 |

888431-83-2 |

分子式 |

C19H14ClF2N5O3S |

分子量 |

465.86 |

IUPAC名 |

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H14ClF2N5O3S/c20-10-2-4-11(5-3-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-6-12(21)13(22)7-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChIキー |

DOBNGSARSCHRLY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2502524.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)

![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2502543.png)